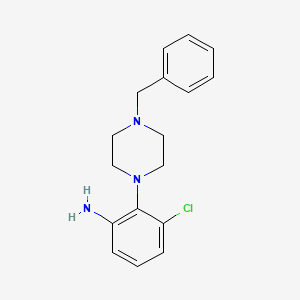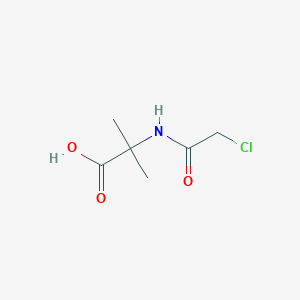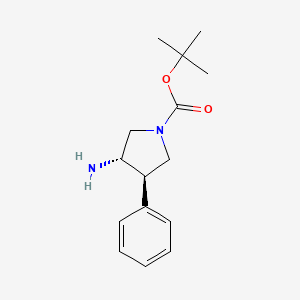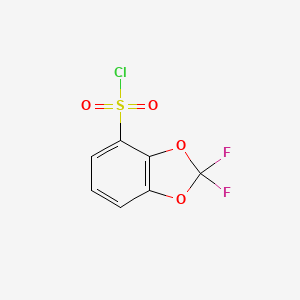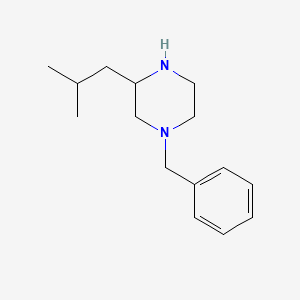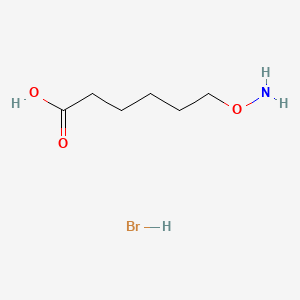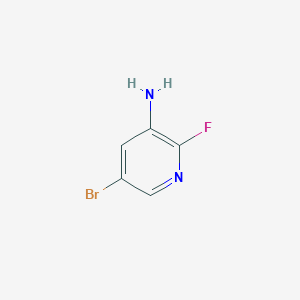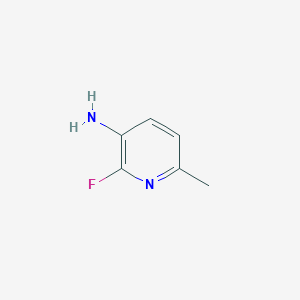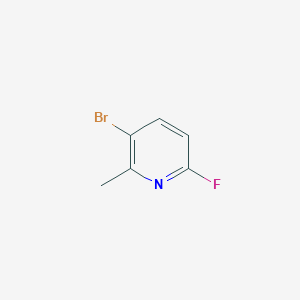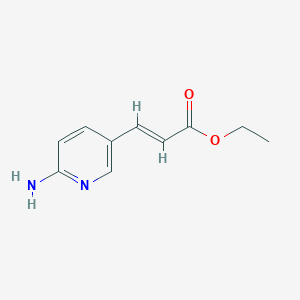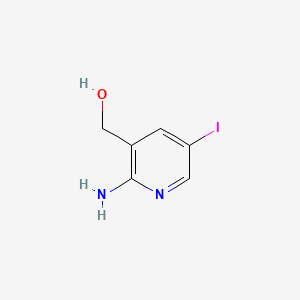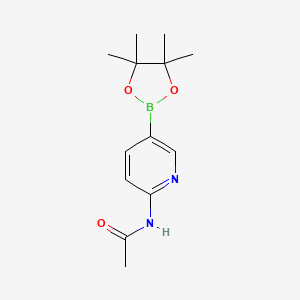![molecular formula C13H22N2O B1285598 N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine CAS No. 885530-72-3](/img/structure/B1285598.png)
N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methoxy-substituted phenyl ring. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine typically involves the reaction of 3-methoxyphenylacetonitrile with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitrile group to an amine group. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst at 50-100°C and 1-5 atm pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
科学研究应用
N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction processes.
相似化合物的比较
Similar Compounds
N-[2-amino-1-(4-methoxyphenyl)ethyl]-N,N-diethylamine: Similar structure but with a methoxy group at the para position.
N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-dimethylamine: Similar structure but with dimethylamine instead of diethylamine.
N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diisopropylamine: Similar structure but with diisopropylamine instead of diethylamine.
Uniqueness
N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine is unique due to its specific substitution pattern and the presence of both methoxy and diethylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
N,N-diethyl-1-(3-methoxyphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)13(10-14)11-7-6-8-12(9-11)16-3/h6-9,13H,4-5,10,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSWKHRJTLVBAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
